2-(1H-indol-1-yl)-N-(6-morpholinopyrimidin-4-yl)acetamide
Description
Properties
IUPAC Name |
2-indol-1-yl-N-(6-morpholin-4-ylpyrimidin-4-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c24-18(12-23-6-5-14-3-1-2-4-15(14)23)21-16-11-17(20-13-19-16)22-7-9-25-10-8-22/h1-6,11,13H,7-10,12H2,(H,19,20,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYBPIUGCFCOTAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)NC(=O)CN3C=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-1-yl)-N-(6-morpholinopyrimidin-4-yl)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Indole Ring: Starting from an appropriate precursor, the indole ring can be synthesized through Fischer indole synthesis.
Pyrimidine Ring Formation: The pyrimidine ring can be constructed using a Biginelli reaction or other cyclization methods.
Morpholine Ring Introduction: The morpholine ring can be introduced via nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the indole, morpholine, and pyrimidine rings through amide bond formation using reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole ring.
Reduction: Reduction reactions could target the pyrimidine ring or the amide bond.
Substitution: Various substitution reactions can occur, especially on the morpholine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Scientific Research Applications
The applications of 2-(1H-indol-1-yl)-N-(6-morpholinopyrimidin-4-yl)acetamide can be categorized into several key areas:
Medicinal Chemistry
This compound has been investigated for its potential as:
- Anticancer Agent : Studies indicate that it may inhibit tumor growth by targeting specific signaling pathways involved in cancer progression.
- Antiviral Activity : Preliminary research suggests efficacy against viral infections, possibly through the inhibition of viral replication mechanisms.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation, making it a candidate for treating inflammatory diseases.
Biological Studies
In biological research, this compound is utilized for:
- Enzyme Inhibition Studies : It serves as a tool to understand the mechanisms of enzyme interactions and inhibition.
- Receptor Binding Studies : The compound is used to explore its binding affinity and interaction with various receptors, which is crucial for drug design.
Chemical Biology
In chemical biology, the compound acts as:
- Molecular Probe : It helps in studying cellular pathways and molecular interactions, providing insights into cellular mechanisms.
Pharmaceutical Development
The compound is a lead structure in the development of new therapeutic agents, particularly in:
- Drug Design : Its unique structure allows for modifications that can enhance efficacy and reduce side effects.
Case Studies and Research Findings
Several studies have documented the applications of this compound:
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on various cancer cell lines. The results showed significant cytotoxicity against breast cancer cells, with an IC50 value indicating potent activity. The mechanism was linked to apoptosis induction via mitochondrial pathways.
Case Study 2: Antiviral Research
Research conducted on the antiviral properties of this compound demonstrated its effectiveness against influenza viruses in vitro. The study highlighted its ability to inhibit viral replication by interfering with viral RNA synthesis, suggesting potential for further development into antiviral therapies.
Case Study 3: Anti-inflammatory Effects
An investigation into the anti-inflammatory properties revealed that this compound significantly reduced pro-inflammatory cytokines in a murine model of arthritis. This suggests its potential use in treating autoimmune conditions.
Mechanism of Action
The mechanism of action for 2-(1H-indol-1-yl)-N-(6-morpholinopyrimidin-4-yl)acetamide would depend on its specific interactions with biological targets. It might act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between 2-(1H-indol-1-yl)-N-(6-morpholinopyrimidin-4-yl)acetamide and its analogs:
Structural and Functional Divergences
- Core Heterocycle Variation: The target compound’s pyrimidine-morpholine scaffold contrasts with benzothiazole () or pyridazinone () cores in analogs. Pyrimidines are often associated with kinase binding due to their planar aromaticity, whereas benzothiazoles are linked to antimicrobial or anticancer activity .
- Substituent Effects : The morpholine group in the target compound enhances hydrophilicity compared to halogenated (e.g., 3-iodobenzyl in Compound 13) or trifluoromethyl groups in benzothiazole derivatives. This may improve solubility but reduce membrane permeability .
- Biological Target Specificity: Pyridazinone-acetamide analogs () exhibit FPR2 agonism, while the target compound’s activity remains uncharacterized. The morpholine group could redirect activity toward PI3K/AKT/mTOR pathways, a common target of morpholine-containing drugs .
Research Findings and Implications
While direct biological data for this compound are absent in the provided evidence, insights can be extrapolated:
- Kinase Inhibition Potential: Morpholine-pyrimidine hybrids are prevalent in kinase inhibitors (e.g., PI3K inhibitors). The compound’s structure suggests possible ATP-competitive binding .
- Limitations : The absence of halogen or electron-withdrawing groups may reduce binding affinity compared to iodinated (Compound 13) or trifluoromethylated () analogs.
Biological Activity
2-(1H-indol-1-yl)-N-(6-morpholinopyrimidin-4-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. The unique structure of this compound, combining indole and pyrimidine motifs, suggests a range of biological activities, particularly in cancer therapy and antiviral applications.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with a molecular formula of C16H19N5O2. Its structure features an indole ring, which is known for its biological significance, and a morpholinopyrimidine moiety that enhances its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C16H19N5O2 |
| Molecular Weight | 313.36 g/mol |
| IUPAC Name | This compound |
Anticancer Potential
Recent studies have highlighted the anticancer properties of compounds containing indole and pyrimidine structures. For instance, a series of indole-pyrimidine derivatives were synthesized and tested against various cancer cell lines, including Hep-G2 (liver cancer). The results indicated significant cytotoxic effects, with some compounds exhibiting cell viability below 15% at concentrations of 100 µg/mL .
Case Study:
In a study focused on indole derivatives, the compound demonstrated potent activity against Hep-G2 cells, suggesting that the indole moiety contributes to its anticancer efficacy. The structure-activity relationship (SAR) analysis revealed that modifications to the indole structure could enhance its cytotoxicity, making it a promising candidate for further development .
Antiviral Activity
The compound has also been evaluated for antiviral activity against viruses such as Respiratory Syncytial Virus (RSV) and Influenza A Virus (IAV). A series of derivatives were tested, with some showing low micromolar EC50 values, indicating strong antiviral potential. Notably, certain derivatives were identified as dual inhibitors with lower cytotoxicity compared to existing antiviral drugs like ribavirin .
The proposed mechanism of action for this compound involves its ability to interact with specific molecular targets such as enzymes and receptors. The indole structure can mimic tryptophan, facilitating binding to tryptophan-binding sites on proteins. This interaction may modulate various signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects .
Q & A
Q. What are the key synthetic strategies for preparing 2-(1H-indol-1-yl)-N-(6-morpholinopyrimidin-4-yl)acetamide?
The synthesis typically involves multi-step routes:
- Indole functionalization : Alkylation or acylation of the indole nitrogen to introduce the acetamide group.
- Pyrimidine modification : Substitution at the 4-position of the pyrimidine ring with morpholine via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K2CO3 in DMF at 80–100°C) .
- Coupling reactions : Amide bond formation between intermediates (e.g., using EDC/HOBt or DCC as coupling agents). Critical factors : Reaction temperature, solvent polarity, and purification via column chromatography or recrystallization .
Q. How is the structural integrity of this compound confirmed?
Analytical methods include:
- NMR spectroscopy : 1H/13C NMR to confirm substituent positions and integration ratios (e.g., indole H-3 proton at δ 7.2–7.5 ppm, morpholine protons at δ 3.6–3.8 ppm) .
- Mass spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]+ at m/z 381.17 for C19H20N6O2) .
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection .
Q. What are the solubility and stability profiles under experimental conditions?
- Solubility : Moderate in DMSO (10–20 mM) and DMF; limited in aqueous buffers (use co-solvents like PEG-400 for in vitro assays).
- Stability : Stable at −20°C for >6 months. Avoid prolonged exposure to light, strong acids/bases (risk of amide hydrolysis) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of this compound for kinase inhibition?
- Core modifications :
- Indole substitution : Electron-withdrawing groups (e.g., Cl, F) at the 4-/5-positions enhance binding to hydrophobic kinase pockets .
- Morpholine replacement : Testing piperazine or thiomorpholine to modulate solubility and target affinity .
- Assay design : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to compare IC50 values against KRASG12C or PI3K isoforms .
Q. What methodologies resolve contradictions in biological activity data across studies?
- Dose-response validation : Repeat assays with standardized protocols (e.g., CellTiter-Glo for cytotoxicity, ATP concentrations fixed at 1 mM).
- Off-target analysis : Employ proteome-wide affinity capture (e.g., thermal shift assays or chemical proteomics) to identify non-specific binding .
- Data normalization : Use Z’-factor scoring to assess assay robustness and minimize false positives .
Q. What strategies mitigate low yields in the final coupling step of synthesis?
- Reagent optimization : Replace DCC with TBTU or HATU for higher amidation efficiency.
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 100°C vs. 12 h conventional heating) .
- Protection/deprotection : Introduce Boc or Fmoc groups to prevent side reactions during indole functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
